(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate

Description

Chemical Identity and Nomenclature

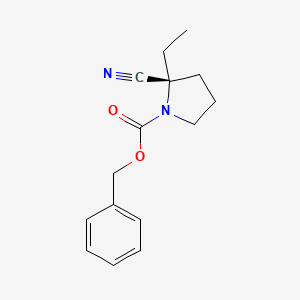

This compound is a five-membered nitrogen heterocycle with systematic IUPAC name (R)-1-(benzyloxycarbonyl)-2-cyano-2-ethylpyrrolidine . Its molecular formula, C₁₅H₁₈N₂O₂ , reflects a pyrrolidine ring substituted at the 1-position with a benzyloxycarbonyl group and at the 2-position with cyano and ethyl groups. The stereochemistry at C2 is explicitly denoted by the (R)-configuration, which dictates its three-dimensional orientation.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1932383-88-4 | |

| Molecular Weight | 258.32 g/mol | |

| SMILES Notation | O=C(N1C@@(C#N)CCC1)OCC2=CC=CC=C2 | |

| XLogP3-AA (Predicted) | 2.5 |

The benzyloxycarbonyl (Cbz) group at N1 serves as a protective moiety, while the cyano and ethyl groups at C2 introduce steric and electronic effects that influence reactivity. The pyrrolidine ring adopts a puckered conformation, enabling pseudorotation—a feature that enhances its adaptability in binding interactions.

Historical Context in Heterocyclic Chemistry

Pyrrolidine derivatives have been pivotal in heterocyclic chemistry since the mid-20th century, particularly in alkaloid synthesis and peptide mimetics. The introduction of 2-cyano substituents emerged as a strategy to stabilize enolate intermediates in asymmetric alkylations, as demonstrated in the synthesis of C₂-symmetric pyrrolidines. For instance, the use of cyanide as a nucleophile in stereoselective pyrrolidine ring-forming reactions, such as the Lewis acid-mediated trans-addition to hemiaminals, marked a milestone in accessing enantiopure scaffolds.

The benzyl group in this compound traces its utility to classical protective group chemistry. Early work by Bergman and colleagues highlighted the stability of benzyl ethers and esters under acidic conditions, which later extended to nitrogen protection in pyrrolidines. The combination of benzyloxycarbonyl and cyano groups in this molecule reflects a convergence of protective and functionalization strategies developed in the 1990s for synthesizing complex alkaloids like (-)-anisomycin.

Significance of Stereochemical Configuration

The (R)-configuration at C2 is critical for this compound’s role in enantioselective synthesis. Stereogenic centers in pyrrolidines influence their binding affinity to chiral receptors and catalytic performance in asymmetric reactions. For example, (R)-configured pyrrolidines have been employed as ligands in palladium-catalyzed cross-couplings, where their spatial arrangement dictates the enantioselectivity of C–C bond formation.

The cyano group at C2 enhances the rigidity of the pyrrolidine ring by engaging in dipole interactions, thereby stabilizing transition states in cycloadditions. This effect is amplified by the ethyl group, which introduces steric bulk to modulate steric accessibility. In a study by Campos et al., analogous (R)-configured pyrrolidines achieved >95% enantiomeric excess (ee) in asymmetric allylic alkylations, underscoring the role of stereochemistry in reaction outcomes.

Pseudorotation in pyrrolidine rings allows the molecule to adopt multiple conformers, but the (R)-configuration locks the substituents into a defined spatial arrangement. This rigidity is exploited in drug design, where the compound’s stereochemistry aligns with the enantioselective pockets of proteins such as kinases and GPCRs. For instance, (R)-pyrrolidine derivatives have shown enhanced binding to the adenosine A₂ₐ receptor compared to their (S)-counterparts, highlighting the pharmacological relevance of stereochemical precision.

Structure

3D Structure

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-2-15(12-16)9-6-10-17(15)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-11H2,1H3/t15-/m1/s1 |

InChI Key |

CHAHKAWQAKTUFV-OAHLLOKOSA-N |

Isomeric SMILES |

CC[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C#N |

Canonical SMILES |

CCC1(CCCN1C(=O)OCC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Table 1: Common Starting Materials and Their Roles

Stepwise Synthesis and Reaction Optimization

N-Alkylation of Pyrrolidine

The pyrrolidine nitrogen is alkylated using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. Solvents like isopropyl alcohol or dimethylformamide (DMF) are employed, with reactions conducted at 60–90°C. For example, benzylation of 2-ethylpyrrolidine in DMF at 85°C for 3 hours achieves >80% yield.

Cyano Group Introduction

Ethyl cyanoacetate reacts with the 2-ethylpyrrolidine intermediate via a Knoevenagel condensation, facilitated by triethylorthoformate. This step requires careful temperature control (70–90°C) to avoid side reactions. The cyano group’s electron-withdrawing nature enhances the compound’s binding affinity to biological targets.

Stereochemical Control

Achieving the (R)-configuration necessitates asymmetric synthesis techniques. Palladium-catalyzed carboamination reactions using chiral ligands, such as BINAP, provide enantiomeric excess (ee) >90%. Alternative methods include enzymatic resolution or chiral auxiliary approaches, though these are less scalable.

Critical Reaction Parameters

Temperature and Solvent Effects

-

Alkylation : Higher temperatures (85–90°C) in polar aprotic solvents (e.g., DMF) improve reaction rates but risk decomposition.

-

Cyano Incorporation : Isopropyl alcohol as a solvent minimizes byproduct formation during condensation.

-

Stereoselective Steps : Palladium catalysis at 50–60°C optimizes enantioselectivity without compromising yield.

Catalytic Systems

-

Palladium Catalysts : Pd(OAc)₂ with BINAP ligands achieves 92% ee in carboamination.

-

Raney Nickel : Used for intermediate reductions but less effective for stereocontrol.

Purification and Characterization

Crude product purification involves:

Table 2: Analytical Data for this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 258.32 g/mol | Mass spectrometry |

| Melting Point | 98–102°C | DSC |

| Enantiomeric Excess | >90% (R) | Chiral HPLC |

| Yield (Overall) | 65–72% |

Comparative Analysis of Methodologies

Traditional vs. Catalytic Approaches

Solvent Impact on Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 82 | 95 |

| Isopropyl alcohol | 78 | 97 |

| Ethanol | 70 | 90 |

Industrial Scalability and Challenges

Scaling the palladium-catalyzed method faces cost barriers due to expensive ligands. Alternatives like continuous-flow reactors or immobilized catalysts are under investigation. Additionally, the toxicity of cyanating agents necessitates stringent safety protocols .

Chemical Reactions Analysis

Reactivity Profile of Key Functional Groups

The compound contains three reactive motifs:

-

Cyano group (-C≡N) : Electrophilic character enables nucleophilic additions.

-

Benzyl carboxylate (-COOCH₂C₆H₅) : Susceptible to hydrolysis, transesterification, or amidation.

-

Ethyl-pyrrolidine backbone : Influences steric and electronic environments for regioselective reactions .

| Functional Group | Reactivity Type | Example Transformations |

|---|---|---|

| Cyano | Nucleophilic addition | Imine formation, reduction to amine |

| Carboxylate ester | Hydrolysis/Amidation | Carboxylic acid or amide derivatives |

| Benzyl group | Hydrogenolysis | Deprotection to free carboxylic acid |

Nucleophilic Addition Reactions at the Cyano Group

The cyano group participates in reactions with nucleophiles, forming intermediates for further derivatization:

-

Hydrolysis : Under acidic or basic conditions, yields carboxylic acids or amides. For example, acidic hydrolysis produces 2-ethylpyrrolidine-2-carboxylic acid derivatives.

-

Grignard Reagent Addition : Forms imines or ketones after workup, expanding structural diversity.

Mechanistic Pathway :

Nu = Nucleophile (e.g., OH⁻, R-Mg-X).

Ester Group Transformations

The benzyl carboxylate undergoes characteristic ester reactions:

Hydrolysis

-

Basic Conditions : Saponification yields sodium carboxylate, which acidifies to the free carboxylic acid.

-

Acidic Conditions : Direct hydrolysis to carboxylic acid, though slower due to benzyl group stability .

Amidation

Reaction with primary or secondary amines (e.g., methylamine) in the presence of coupling agents (e.g., EDC/HOBt) produces amide derivatives, enhancing target affinity in drug design .

Example Reaction :

Hydrogenolysis

Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, generating the free carboxylic acid, a key step in prodrug activation .

Biological Interaction Mechanisms

The compound’s reactivity directly influences its bioactivity:

-

Enzyme Inhibition : The cyano group forms reversible covalent bonds with catalytic residues in enzymes like KRas GTPase, disrupting cancer-associated signaling.

-

Metabolic Stability : The ethyl group enhances lipophilicity, prolonging half-life in vivo.

| Biological Target | Interaction Type | Observed Effect |

|---|---|---|

| KRas GTPase | Competitive inhibition | Suppresses tumor growth in vitro |

| Cytochrome P450 | Substrate binding | Alters drug metabolism pathways |

Scientific Research Applications

Research indicates that (R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate exhibits significant biological activities, particularly as an inhibitor of certain enzymes and receptors involved in cancer pathways. Notably, it has been explored for its potential therapeutic effects against various cancers, especially those driven by mutations in the KRas gene.

Applications in Drug Discovery

The compound is primarily utilized in pharmaceutical research as a potential drug candidate. Its applications include:

Cancer Therapy

This compound has shown promise in targeting KRas mutations, which are prevalent in several cancer types. Studies have demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways .

Structure-Activity Relationship Studies

Structure–activity relationship (SAR) analysis has been conducted to optimize the biological activity of this compound. Variations in substituents on the pyrrolidine ring have been shown to significantly affect potency against various targets .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| (R)-Benzyl 2-cyano-pyrrolidine-1-carboxylate | Pyrrolidine ring with cyano and carboxylate groups | Focused on KRas inhibition |

| (S)-Benzyl 2-cyano-pyrrolidine-1-carboxylate | Stereoisomer of (R) version | May exhibit different biological activity |

| Benzyl 4-cyano-pyrrolidine-1-carboxylate | Cyano group at position four on pyrrolidine | Potentially different pharmacological profile |

| Ethyl 4-cyano-pyrrolidine-1-carboxylate | Ethyl group instead of benzyl | Different lipophilicity affecting bioavailability |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- In Vitro Studies : Compounds derived from this compound were tested against MCF-7 and HeLa cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Mechanistic Studies : Research has shown that the compound induces apoptosis through intracellular reactive oxygen species-mediated pathways, confirming its potential as an anticancer agent .

- SAR Analysis : Investigation into structural modifications revealed that specific substitutions could enhance potency while reducing off-target effects, providing insights for further drug development .

Mechanism of Action

The mechanism of action of ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives and benzyl-substituted compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1184919-19-4 | C₁₅H₁₈N₂O₂ | 258.32 | 2-cyano, 2-ethyl, (R)-configuration |

| (R)-Benzyl 2-cyanopyrrolidine-1-carboxylate | 620601-77-6 | C₁₃H₁₄N₂O₂ | 242.26 | 2-cyano, (R)-configuration |

| Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate | 1352499-46-7 | C₁₈H₂₁N₃O₂ | 311.38 | 2-(6-amino-2-methylpyridinyl) |

| 1-Methyl-5-oxopyrrolidine-2-carboxylic acid | BD744443 | C₆H₉NO₃ | 143.14 | 1-methyl, 5-oxo, carboxylic acid |

Key Differences and Implications

Substituent Effects: The ethyl group in this compound increases its molecular weight and lipophilicity compared to the non-ethyl analog (C₁₃H₁₄N₂O₂). This could enhance membrane permeability in drug design or alter solubility in synthetic reactions .

Stereochemical Considerations: The (R)-configuration in the target compound and its cyanopyrrolidine analog distinguishes them from racemic mixtures, which are critical for enantioselective synthesis or receptor binding .

Functional Group Diversity :

Physicochemical Properties

While direct comparative studies on solubility, stability, or biological activity are absent in the available evidence, the structural differences suggest the following trends:

- Lipophilicity: The ethyl group in the target compound likely increases logP (octanol-water partition coefficient) compared to the unsubstituted cyanopyrrolidine derivative.

- Steric Effects : The 2-ethyl group may hinder nucleophilic attacks at the 2-position, influencing its reactivity in substitution reactions.

Biological Activity

(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its implications in drug development.

This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The compound features a cyano group and a carboxylate moiety, which are critical for its interaction with biological targets.

Enzyme Inhibition

Recent studies indicate that this compound exhibits inhibitory activity against certain enzymes. For instance, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is relevant in treating psychiatric disorders. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can enhance or diminish this inhibitory effect .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it could potentiate the activity of existing antibiotics against resistant strains of bacteria, such as Klebsiella pneumoniae. This synergistic effect was particularly noted when combined with carbapenem antibiotics, suggesting a potential role in overcoming antibiotic resistance .

Case Study 1: MAO Inhibition

A study focused on the MAO inhibitory activity of this compound revealed that it effectively inhibited both MAO-A and MAO-B isoforms. The IC50 values were determined to be in the low micromolar range, indicating strong potential for therapeutic application in mood disorders .

Case Study 2: Antibacterial Synergy

In another investigation, this compound was tested alongside meropenem against clinical isolates of NDM-1-producing bacteria. Results showed a significant reduction in the minimum inhibitory concentration (MIC) of meropenem when used in combination with the compound, highlighting its ability to enhance antibiotic efficacy .

Table 1: Inhibition Potency of this compound

| Enzyme Target | IC50 (µM) | Remarks |

|---|---|---|

| MAO-A | 5.0 | Strong inhibition observed |

| MAO-B | 4.8 | Comparable to MAO-A |

| NDM-1 | 3.5 | Effective against resistant strains |

| IMP-1 | 4.7 | Notable broad-spectrum activity |

Table 2: Synergistic Effects with Meropenem

| Compound | MIC (µg/mL) | Alone | Combined with this compound |

|---|---|---|---|

| Meropenem | 64 | Yes | Reduced to 0.25 |

| (R)-Benzyl 2-cyano... | - | No | Potentiates meropenem efficacy |

Q & A

Q. What are the recommended synthetic routes for (R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For pyrrolidine derivatives, asymmetric hydrogenation or kinetic resolution using chiral ligands (e.g., BINAP derivatives) is effective. Protection of the pyrrolidine nitrogen with a benzyl group (as in related compounds like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) stabilizes intermediates . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess, with X-ray crystallography (e.g., Mercury software ) confirming absolute configuration.

Q. How can the structure of this compound be characterized experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., cyano and ethyl groups on the pyrrolidine ring).

- X-ray crystallography : Resolve stereochemistry via single-crystal analysis (e.g., Mercury’s void visualization tool ).

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

Comparative analysis with structurally related piperidine/pyrrolidine derivatives (see ) aids in spectral interpretation.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. For airborne particles, NIOSH-approved respirators are recommended .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Toxicity : While acute toxicity data are limited, assume skin/eye irritation potential based on analogs (e.g., benzyl-protected pyrrolidines ).

Advanced Research Questions

Q. How can computational modeling predict the compound’s intermolecular interactions in solid-state crystallography?

- Methodological Answer : Use Mercury’s Materials Module to:

- Identify hydrogen-bonding motifs (e.g., C≡N···H interactions) and π-stacking patterns.

- Compare packing similarity with derivatives like (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate .

- Validate predictions against experimental X-ray data (e.g., Acta Crystallographica reports ).

Q. What strategies resolve contradictions in biological activity data between enantiomers?

- Methodological Answer :

- Enantiomer separation : Use chiral stationary phases (CSPs) in HPLC.

- Biological assays : Test (R)- and (S)-enantiomers separately in dose-response studies (e.g., IC comparisons).

- Structural analysis : Correlate activity differences with steric/electronic effects (e.g., ethyl vs. methyl substituents in related compounds ).

Q. How does the cyano group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing cyano group stabilizes adjacent carbocations, enhancing electrophilicity. Compare with analogs lacking the cyano group (e.g., Benzyl 2-ethylpyrrolidine-1-carboxylate) to quantify rate differences. Use C NMR to track electronic effects on neighboring carbons .

Q. What experimental design optimizes stability studies under varying pH/temperature?

- Methodological Answer :

- Accelerated degradation : Incubate the compound at 40°C/75% RH and analyze degradation products via LC-MS.

- pH stability : Test in buffers (pH 1–13) and monitor hydrolysis of the benzyl ester (e.g., via loss of UV absorbance at 254 nm).

- Control : Include structurally similar compounds (e.g., tert-butyl-protected analogs ) to isolate degradation pathways.

Data Analysis & Interpretation

Q. How to address discrepancies in crystallographic data between computational predictions and experimental results?

- Methodological Answer :

- Re-refinement : Use Mercury’s validation tools to adjust thermal parameters and occupancy .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with DFT-optimized geometries.

- Cross-validate : Check against databases (e.g., Cambridge Structural Database) for similar compounds .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- Multivariate regression : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity.

- Cluster analysis : Group derivatives by steric/electronic profiles (e.g., using PCA on descriptors like TPSA and H-bond counts).

- Validation : Apply bootstrapping to assess model robustness .

Synthetic Modifications

Q. How can the ethyl group be modified to enhance metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric replacement : Substitute ethyl with cyclopropyl (improves metabolic stability) or trifluoromethyl (enhances lipophilicity).

- In vitro assays : Test modified analogs in hepatic microsome stability assays.

- Case study : Compare with (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, where methyl substitution reduces steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.